![molecular formula C29H23ClN2O4 B302088 N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
Naphthofuran derivatives have been widely studied due to their various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. One such derivative is 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, which has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, studies have suggested that it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also activates the AMPK signaling pathway, which plays a role in energy homeostasis and cell metabolism.
Biochemical and Physiological Effects:
'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (formation of new blood vessels), which is essential for tumor growth. In addition, it exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. However, its effects on normal cells and tissues are not well studied.
Advantages and Limitations for Lab Experiments
One advantage of 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for developing anti-cancer drugs. However, its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well studied. Also, its synthesis method is complex and requires multiple steps, which may limit its use in large-scale production.
Future Directions
Future research on 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide could focus on elucidating its mechanism of action and studying its effects on normal cells and tissues. It could also be tested in animal models to evaluate its efficacy and safety. Additionally, its structure could be modified to improve its potency and selectivity towards cancer cells. Overall, 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide holds potential as a therapeutic agent for cancer and inflammation, and further research is warranted.
Synthesis Methods
The synthesis of 'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a multi-step process. Firstly, 2-hydroxy-1-naphthaldehyde is reacted with furan-2-carboxylic acid hydrazide in the presence of a catalyst to form 2-(naphthalen-2-yloxy)benzohydrazide. This is then reacted with 4-chloro-3-nitrobenzyl alcohol and sodium ethoxide to form 2-(naphthalen-2-yloxy)-N-(4-(benzyloxy)-3-chloro-5-ethoxybenzylidene)benzohydrazide. Finally, the benzyl group is removed using hydrogenation to yield the desired compound.
Scientific Research Applications
'N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its anti-tumor and anti-inflammatory properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
Product Name |
N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
---|---|
Molecular Formula |
C29H23ClN2O4 |
Molecular Weight |
499 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H23ClN2O4/c1-2-34-26-15-20(14-24(30)28(26)35-18-19-8-4-3-5-9-19)17-31-32-29(33)27-16-23-22-11-7-6-10-21(22)12-13-25(23)36-27/h3-17H,2,18H2,1H3,(H,32,33)/b31-17+ |
InChI Key |
IGOIIXIMTWVRLS-KBVAKVRCSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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